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molecular formula C7H5ClN2OS B8735015 5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine

Cat. No. B8735015
M. Wt: 200.65 g/mol
InChI Key: UBRVSUJVBIDXAF-UHFFFAOYSA-N
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Patent
US08952005B2

Procedure details

To round bottom flask was added give 5-chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine (1-3) (5.76 g, 28.7 mmol), 1,4-dioxane (90 mL), and a 6N solution of HCl in water (23.9 mL, 144 mmol). The reaction mixture was then heated to 95° C. while stirring in a hot oil bath with a water cooled reflux condenser attached under an atmosphere of nitrogen for 20 minutes. The crude reaction mixture was then allowed to cool to room temperature, diluted methanol and concentrated to give 5-chloro[1,3]thiazolo[5,4-b]pyridin-2(1H)-one (1-4) as a tan solid. HRMS (M+H)+: observed=186.9731, calculated=186.9727.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
23.9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([O:11]C)=[N:10][C:5]2=[CH:4][CH:3]=1.O1CCOCC1.Cl>O>[Cl:1][C:2]1[N:7]=[C:6]2[S:8][C:9](=[O:11])[NH:10][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)SC(=N2)OC
Name
Quantity
90 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
23.9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To round bottom flask was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
diluted methanol and concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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